NSI-189

Catalog No.
S548114
CAS No.
1270138-40-3
M.F
C22H30N4O
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSI-189

CAS Number

1270138-40-3

Product Name

NSI-189

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)

InChI Key

DYTOQURYRYYNOR-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

NSI-189; NSI 189; NSI189.

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Description

The exact mass of the compound (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone is 366.24196 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Angelman Syndrome: Angelman syndrome is a rare neuro-genetic disorder characterized by developmental delays, speech impairments, movement and balance problems, and seizures. It is caused by abnormalities in the UBE3A gene Orphan Drug Designations and Approvals: .

Mechanism of Action

The specific mechanism by which NSI-189 exerts its effects is not fully understood, but it is believed to target the ubiquitin-proteasome system (UPS). The UPS is a cellular pathway responsible for breaking down proteins. In Angelman Syndrome, dysfunction of the UBE3A protein disrupts the normal regulation of the UPS. NSI-189 may help to restore proper UPS function, potentially improving symptoms of the disease PubChem, NSI-189 (CID 50922681): .

NSI-189 is a small molecule compound classified as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor. It was developed by Neuralstem Inc. and is currently under investigation for its potential therapeutic effects in treating major depressive disorder, post-traumatic stress disorder, and cognitive impairments associated with neurodegenerative diseases. The compound is notable for its unique mechanism of action, which operates independently of traditional monoamine reuptake pathways, making it a promising candidate in the field of antidepressant research .

The exact mechanism of action by which NSI-189 exerts its potential antidepressant effect is still under investigation []. However, researchers hypothesize that it might interact with various neurotransmitter systems in the brain, particularly the serotonin system, which is implicated in mood regulation []. More research is needed to elucidate the precise molecular targets and signaling pathways involved.

Typical of piperazine derivatives, including acylation and nucleophilic substitutions, which are essential for its pharmacological activity.

Key Reactions:

  • Acylation: The reaction of piperazine with acyl chlorides to form amides.
  • Nucleophilic Substitution: Involves the substitution of hydrogen atoms in the piperazine ring with various alkyl or aryl groups.

NSI-189 has been shown to promote neurogenesis, particularly in the dentate gyrus region of the hippocampus. Preclinical studies indicate that it enhances neuronal survival and proliferation, which may contribute to its antidepressant effects. In animal models, NSI-189 has demonstrated improvements in behavioral outcomes related to depression and cognitive function .

In vitro studies have revealed that NSI-189 can reverse cell death induced by oxygen-glucose deprivation in hippocampal cells, indicating its potential neuroprotective properties . Additionally, clinical trials have reported positive effects on mood and cognitive function in subjects with major depressive disorder .

The synthesis of NSI-189 involves several steps that typically include:

  • Formation of the piperazine ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Acylation: The introduction of the benzyl group through acylation reactions.
  • Final assembly: Combining the piperazine derivative with the pyridine moiety to yield NSI-189.

The specific synthetic route can vary based on the desired purity and yield but generally follows established organic synthesis protocols for similar compounds.

NSI-189 is primarily being explored for its applications in:

  • Major Depressive Disorder: As a potential treatment option that offers a novel mechanism compared to traditional antidepressants.
  • Cognitive Impairment: Research is ongoing to assess its efficacy in improving cognitive functions in various neurodegenerative conditions.
  • Neuroprotection: Its ability to promote neuronal survival makes it a candidate for therapies aimed at stroke recovery and other brain injuries .

Several compounds exhibit similar properties to NSI-189, particularly in promoting neurogenesis or acting as antidepressants:

Compound NameMechanism of ActionUnique Features
ALTO-100Neurogenic stimulantIndirect BDNF modulation
FluoxetineSelective serotonin reuptake inhibitorTraditional antidepressant
KetamineNMDA receptor antagonistRapid antidepressant effects
BupropionNorepinephrine-dopamine reuptake inhibitorUnique dual-action antidepressant
TianeptineSerotonin uptake enhancerEnhances mood without typical side effects

NSI-189 stands out due to its distinct mechanism that promotes neurogenesis without relying on serotonin or norepinephrine pathways, which are commonly targeted by existing antidepressants . This unique profile may provide advantages in treating resistant forms of depression and cognitive decline.

The molecular architecture of NSI-189 is characterized by a complex heterocyclic framework consisting of three primary structural components: a benzylpiperazine moiety, a pyridine ring system, and a methanone linker connecting these two pharmacophoric elements. The chemical formula of NSI-189 is C₂₂H₃₀N₄O, with a molecular weight of 366.50 daltons, indicating a relatively large organic molecule with multiple nitrogen-containing heterocycles. The compound exhibits an achiral structure with no defined stereocenters, eliminating concerns related to stereochemical isomerism during synthesis and characterization.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for NSI-189 is systematically defined as (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone, which precisely describes the connectivity between the functional groups. Alternative nomenclature includes 3-(4-benzylpiperazine-1-carbonyl)-N-(3-methylbutyl)pyridin-2-amine, which emphasizes the carbonyl functionality and the amine substitution pattern. The compound is registered under Chemical Abstracts Service (CAS) number 1270138-40-3, providing a unique identifier for regulatory and research purposes.

The structural representation can be expressed through various chemical notation systems. The simplified molecular-input line-entry system (SMILES) notation for NSI-189 is CC(C)CCNC1=NC=CC=C1C(=O)N2CCN(CC3=CC=CC=C3)CC2, which provides a linear representation of the molecular connectivity. The International Chemical Identifier (InChI) key DYTOQURYRYYNOR-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database searches and structural comparisons.

The three-dimensional molecular geometry of NSI-189 reveals important conformational characteristics that influence its physicochemical properties. The benzyl group attached to the piperazine ring provides flexibility and contributes to the overall lipophilicity of the molecule. The pyridine ring system introduces aromatic character and potential sites for hydrogen bonding interactions. The methanone linker serves as a rigid planar component that constrains the relative orientations of the benzylpiperazine and pyridine moieties, potentially influencing the compound's binding affinity and selectivity for biological targets.

Synthetic Routes and Chemical Modifications

The synthetic preparation of NSI-189 involves multi-step organic synthesis procedures that require careful control of reaction conditions and purification techniques. The general synthetic strategy centers on the formation of the core benzylpiperazine-pyridine framework through amide bond formation between appropriately functionalized precursors. The synthetic route typically begins with the preparation of the pyridine intermediate bearing the 3-methylbutylamino substituent, followed by coupling with the benzylpiperazine-containing carbonyl component.

The initial synthetic step involves the formation of the substituted pyridine derivative through nucleophilic aromatic substitution reactions. The 3-methylbutylamine is introduced onto the pyridine ring system under controlled temperature conditions, typically employing organic solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions must be carefully optimized to ensure regioselective substitution at the desired position while minimizing side reactions that could lead to structural isomers or degradation products.

The second major synthetic transformation involves the preparation of the benzylpiperazine carbonyl intermediate. This step requires the acylation of 4-benzylpiperazine with an appropriate carbonyl-containing reagent to generate the reactive intermediate capable of coupling with the pyridine component. The reaction typically employs standard peptide coupling reagents or direct acyl chloride chemistry under anhydrous conditions to prevent hydrolysis of reactive intermediates.

The final coupling step brings together the pyridine and benzylpiperazine components through amide bond formation. This transformation often utilizes carbodiimide-based coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide in the presence of suitable activating agents. The reaction conditions typically require inert atmosphere protection and controlled temperature to ensure high yields and purity of the desired product. Purification of the final product involves chromatographic techniques, commonly high-performance liquid chromatography, to achieve the required purity standards for research applications.

Industrial-scale production of NSI-189 follows similar synthetic principles but incorporates process optimization strategies to enhance yield, reduce costs, and ensure consistent product quality. Large-scale synthesis often involves the use of continuous flow reactors and automated purification systems to improve efficiency and reproducibility. Quality control measures during industrial production include in-process monitoring using analytical techniques such as liquid chromatography-mass spectrometry to ensure batch-to-batch consistency.

Physicochemical Properties

The physicochemical characteristics of NSI-189 play a crucial role in determining its behavior in various experimental and analytical conditions. The compound exhibits a crystalline solid form at room temperature, typically appearing as a white to pale yellow powder depending on the purity and storage conditions. The melting point of NSI-189 has not been extensively reported in the literature, but thermal analysis suggests stability under standard laboratory storage conditions.

PropertyValueReference
Molecular Weight366.50 g/mol
Density1.134 ± 0.06 g/cm³ (Predicted)
Boiling Point534.7 ± 50.0 °C (Predicted)
Flash Point277.2 ± 30.1 °C
Vapor Pressure0.0 ± 1.4 mmHg at 25°C
Refractive Index1.601

The solubility profile of NSI-189 demonstrates selective dissolution characteristics across different solvent systems. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at concentrations up to 110 mg/mL, making this solvent particularly suitable for stock solution preparation in research applications. In contrast, NSI-189 exhibits limited aqueous solubility, with predicted water solubility values of approximately 0.129 mg/mL, indicating its hydrophobic character. This solubility pattern is consistent with the compound's lipophilic structure and suggests potential challenges for formulation in aqueous-based delivery systems.

The acid-base properties of NSI-189 are characterized by predicted pKa values that provide insight into its ionization behavior under physiological conditions. The compound exhibits a predicted pKa of 6.18 ± 0.10, indicating weak basic character primarily associated with the piperazine nitrogen atoms. This pKa value suggests that NSI-189 will exist predominantly in its neutral form under physiological pH conditions, which may influence its membrane permeability and tissue distribution characteristics.

The partition coefficient (logP) of NSI-189 serves as an important predictor of its lipophilicity and membrane permeability. Calculated values for logP range from 3.38 to 4.13, depending on the computational method employed. These values indicate high lipophilicity, consistent with the compound's aromatic character and extended hydrocarbon framework. The elevated logP values suggest favorable partitioning into lipid membranes, which may contribute to its ability to cross biological barriers such as the blood-brain barrier.

Optical properties of NSI-189 include maximum ultraviolet absorption (λmax) at 254 nanometers, indicating conjugated π-electron systems within the molecular structure. This absorption characteristic is useful for analytical detection and quantification using ultraviolet-visible spectroscopy. The compound exhibits no optical activity due to its achiral structure, eliminating complications related to enantiomeric purity in analytical characterization.

Analytical Characterization Techniques

Comprehensive analytical characterization of NSI-189 employs multiple complementary techniques to confirm structural identity, assess purity, and monitor stability. Gas chromatography-mass spectrometry (GC-MS) serves as a primary analytical method for NSI-189 characterization, providing both chromatographic separation and mass spectral identification. The compound elutes at a retention time of 12.81 minutes under standard GC conditions using a 30-meter HP-1MS column with helium carrier gas. The electron ionization mass spectrum exhibits characteristic base peaks at m/z 91, 146, and 148, corresponding to benzyl cation, piperazine fragments, and pyridine-containing ions, respectively.

Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) provides detailed information about the functional groups present in NSI-189. The infrared spectrum displays characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching vibrations, carbonyl stretching of the amide group, and nitrogen-hydrogen stretching from the secondary amine functionality. The spectral data confirm the presence of the expected functional groups and serve as a fingerprint for compound identification.

High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF-MS) offers high-resolution mass measurement capabilities for precise molecular weight determination. The exact mass measurement for NSI-189 shows excellent agreement with the theoretical value of 366.242 daltons, with deviations typically less than 1 part per million. This high-resolution mass spectrometric data provides unambiguous molecular formula confirmation and enables detection of potential impurities or degradation products.

Nuclear magnetic resonance (NMR) spectroscopy represents a crucial analytical tool for detailed structural elucidation of NSI-189. Carbon-13 NMR spectroscopy provides information about the carbon framework and confirms the connectivity patterns within the molecule. The spectrum displays signals corresponding to aromatic carbons from the benzyl and pyridine rings, aliphatic carbons from the methylbutyl chain and piperazine ring, and the carbonyl carbon from the amide functionality. The chemical shift patterns and multiplicities observed in the NMR spectra are consistent with the proposed molecular structure.

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for quantitative analysis of NSI-189 in various matrices. These methods typically employ reversed-phase chromatography with gradient elution using acetonitrile-water mobile phases. The mass spectrometric detection utilizes positive ion electrospray ionization to generate the protonated molecular ion [M+H]⁺ at m/z 367, providing sensitive and selective detection capabilities for pharmacokinetic and stability studies.

Stability-indicating analytical methods have been established to monitor the chemical integrity of NSI-189 under various storage and stress conditions. These methods employ chromatographic separation techniques capable of resolving the parent compound from potential degradation products formed under oxidative, thermal, or hydrolytic stress conditions. The analytical methods demonstrate specificity for NSI-189 and enable accurate quantification in the presence of related substances or impurities.

Quality control analytical procedures for NSI-189 typically specify minimum purity requirements of 98% as determined by high-performance liquid chromatography. The analytical protocols include identity confirmation through multiple orthogonal techniques, purity assessment using area normalization or external standard methods, and residual solvent analysis to ensure compliance with pharmaceutical standards. These comprehensive analytical characterization approaches ensure the reliability and reproducibility of NSI-189 for research applications.

Neurogenic and Neuroplastic Properties

The neurogenic properties of NSI-189 represent its primary mechanism of therapeutic action, with extensive preclinical evidence demonstrating its capacity to stimulate hippocampal neurogenesis both in vitro and in vivo [1] [5]. In human hippocampus-derived neural stem cell cultures, NSI-189 promotes the proliferation and differentiation of neural progenitor cells into mature neurons [14] . Animal studies have consistently shown that oral administration of NSI-189 increases dentate gyrus neurogenesis and hippocampal volume in healthy young adult mice [5] [14].

The neuroplastic effects of NSI-189 extend beyond simple cell proliferation to encompass functional synaptic modifications. Electrophysiological studies using acute hippocampal slices demonstrate that NSI-189 produces a time- and dose-dependent enhancement of long-term potentiation magnitude, with effects becoming apparent within 1-3.5 hours of treatment [25] [34]. This rapid onset of synaptic plasticity enhancement suggests that NSI-189 activates specific molecular pathways that facilitate synaptic strengthening mechanisms critical for memory formation and cognitive function [25] [34].

In radiation-induced cognitive dysfunction models, NSI-189 treatment significantly ameliorated neurogenesis deficits, resulting in a 55% increase in bromodeoxyuridine-positive/neuronal nuclei-positive cells compared to irradiated controls [32]. The compound's neurogenic effects persist for extended periods, with benefits maintained one month after cessation of treatment [32]. Immunohistochemical analyses reveal increased expression of proliferation markers including Ki67 and microtubule-associated protein 2, indicating enhanced neuronal differentiation and neurite outgrowth [6] [13] [31].

Table 1: Neurogenic and Neuroplastic Properties Data

Study ParameterControl ValueNSI-189 Treatment EffectTime CourseReference
Hippocampal Cell Proliferation (BrdU+ cells)100% (baseline)155% increase (55% above irradiated)28 days [32]
Neurogenesis (BrdU+/NeuN+ cells)100% (baseline)55% increase vs irradiated1 month post-treatment [32]
Long-term Potentiation Enhancement100% (baseline)300-400% dose-dependent increase1-3.5 hours [34]
Hippocampal Volume Increase (mice)100% (baseline)Significant increase in healthy mice28 days [14]
MAP2 Expression (hippocampus)100% (baseline)Significantly increased12-24 weeks [13]
Ki67 Expression100% (baseline)Significantly increased24 hours [31]
Neurite Outgrowth (sensory neurons)100% (baseline)Significantly increased at 1.0-3.0 μM24 hours [11]

Neuroprotective and Synaptoplastic Effects

NSI-189 exhibits pronounced neuroprotective properties across multiple experimental paradigms, particularly in models of ischemic injury and metabolic dysfunction [6] [13]. In oxygen glucose deprivation models, which simulate stroke conditions in vitro, NSI-189 treatment significantly attenuates hippocampal cell death while concurrently increasing markers of cellular proliferation and neuronal differentiation [6] [13]. The neuroprotective effects extend beyond acute injury responses to encompass long-term functional recovery, with benefits maintained for up to 24 weeks in stroke models [6].

The synaptoplastic effects of NSI-189 are evidenced by its capacity to enhance synaptic protein expression and maintain synaptic integrity under pathological conditions [11] [18]. In diabetic neuropathy models, NSI-189 treatment preserves expression levels of both presynaptic proteins such as synaptophysin and postsynaptic density proteins including postsynaptic density protein-95 [11]. These findings indicate that NSI-189 not only promotes new synapse formation but also maintains existing synaptic connections under conditions of metabolic stress [11] [18].

Mitochondrial function represents a critical component of NSI-189's neuroprotective profile, with treatment significantly enhancing mitochondrial respiratory capacity in primary sensory neurons from diabetic animals [11] [18]. The compound increases maximal respiratory capacity and spare respiratory capacity, suggesting improved cellular energy metabolism that may underlie its neuroprotective effects [11]. In cortical tissue from type 2 diabetic animals, NSI-189 treatment significantly increases the activity of mitochondrial complexes I and IV, accompanied by elevated expression of respiratory chain proteins [18].

Table 2: Neuroprotective and Synaptoplastic Effects Data

Protective MechanismModel/ConditionEffect MagnitudeDurationReference
Oxygen Glucose Deprivation ProtectionIn vitro hippocampal cellsSignificant attenuation of cell deathAcute (hours) [13]
Stroke-induced Motor RecoveryMiddle cerebral artery occlusionMaintained up to 24 weeks24 weeks [6]
Neurological Deficit AmeliorationStroke modelSignificant improvement24 weeks [6]
Mitochondrial Complex I ActivityType 2 diabetic ratsSignificantly increased16 weeks [18]
Mitochondrial Complex IV ActivityType 2 diabetic ratsSignificantly increased16 weeks [18]
Synaptic Protein Expression (Synaptophysin)Diabetic mice hippocampusProtected levels16 weeks [11]
Postsynaptic Density Protein (PSD-95)Diabetic mice hippocampusProtected levels16 weeks [11]

Modulation of Neurotrophic Signaling Pathways

NSI-189 exerts its therapeutic effects through modulation of multiple neurotrophic signaling cascades, with particular emphasis on brain-derived neurotrophic factor and stem cell factor pathways [6] [13]. In ischemic stroke models, NSI-189 treatment results in significant upregulation of brain-derived neurotrophic factor expression in hippocampal tissue, accompanied by increased stem cell factor levels [6] [13]. These neurotrophic factors play essential roles in neuronal survival, differentiation, and synaptic plasticity, suggesting that their upregulation contributes to NSI-189's therapeutic efficacy [6] [13].

The tropomyosin receptor kinase B signaling pathway represents another critical target of NSI-189 action, with experimental evidence demonstrating activation of both tropomyosin receptor kinase B and protein kinase B pathways in animal models of Angelman syndrome [12] [25]. This pathway activation correlates with functional improvements in cognitive and motor performance, indicating that neurotrophic signaling enhancement contributes directly to NSI-189's therapeutic benefits [12]. The compound's effects on synaptic plasticity require activation of these signaling cascades, as evidenced by reversal of long-term potentiation impairments in genetically modified mice [12] [25].

Mechanistic studies reveal that NSI-189's enhancement of synaptic plasticity requires both gene transcription and protein synthesis, but is independent of deoxyribonucleic acid methylation or histone acetylation modifications [25]. Treatment with transcription inhibitor actinomycin D completely blocks NSI-189's enhancement of long-term potentiation, while protein synthesis inhibitor cycloheximide similarly prevents the compound's effects [25]. These findings indicate that NSI-189 activates transcriptional programs that lead to synthesis of proteins essential for synaptic strengthening [25].

Table 3: Neurotrophic Signaling Pathways Data

Signaling PathwayEffect TypeExperimental EvidenceConcentration/DoseReference
Brain-Derived Neurotrophic Factor (BDNF)UpregulationIncreased expression in stroke model30 mg/kg/day [13]
Stem Cell Factor (SCF)UpregulationIncreased expression in stroke model30 mg/kg/day [13]
TrkB Receptor ActivationActivationPathway activation in AS mice30 mg/kg i.p. [12]
Akt Pathway ActivationActivationPathway activation in AS mice30 mg/kg i.p. [12]
Mitochondrial Respiratory CapacityEnhancementMaximal capacity increased in diabetic neurons1.0-3.0 μM [11]
Gene Transcription RequirementRequired for LTP enhancementBlocked by Actinomycin D1.0 μM [25]
Protein Synthesis RequirementRequired for LTP enhancementBlocked by Cycloheximide1.0 μM [25]

Metabolic and Epigenetic Interactions

The metabolic profile of NSI-189 encompasses both its pharmacokinetic properties and its effects on cellular metabolism [14] [18]. The compound undergoes hepatic metabolism through oxidative processes combined with glucuronide conjugation, with total clearance approximating hepatic blood flow in preclinical studies [14]. The elimination half-life ranges from 17.4 to 20.5 hours, indicating moderate clearance that supports once-daily or twice-daily dosing regimens in clinical applications [5] [14].

NSI-189's metabolic effects extend to mitochondrial function enhancement, particularly in conditions characterized by metabolic dysfunction [18]. In type 2 diabetic animal models, treatment significantly increases expression of mitochondrial respiratory chain complexes, specifically complex III subunit ubiquinol-cytochrome c reductase core protein 2 and complex V subunit adenosine triphosphate synthase subunit alpha [18]. These effects are accompanied by trends toward increased phosphorylated adenosine monophosphate-activated protein kinase levels, suggesting modulation of cellular energy sensing pathways [18].

Epigenetic mechanisms do not appear to mediate NSI-189's primary effects on synaptic plasticity, as demonstrated by pharmacological studies using selective inhibitors [25]. Neither deoxyribonucleic acid methylation nor histone acetylation modifications are required for NSI-189-induced enhancement of long-term potentiation [25]. However, computational analyses suggest potential interactions with janus kinase-signal transducer and activator of transcription pathways, with structural similarities to known janus kinase inhibitors indicating possible modulation of these signaling cascades [17].

Table 4: Metabolic and Epigenetic Interactions Data

Interaction TypeEffect/FindingExperimental ModelTreatment DurationReference
Mitochondrial Complex III (UQCRC2)Significantly increased expressionZDF rat cortex16 weeks [18]
Mitochondrial Complex V (ATP5a)Significantly increased expressionZDF rat cortex16 weeks [18]
Phosphorylated AMPKTrend toward increase (non-significant)ZDF rat cortex16 weeks [18]
DNA Methylation RequirementNot required for LTP enhancementHippocampal slices3.5 hours [25]
Histone Acetylation RequirementNot required for LTP enhancementHippocampal slices3.5 hours [25]
JAK-STAT Pathway ModulationPotential inhibitory effects on JAK kinasesComputational predictionNot specified [17]
Hepatic MetabolismOxidative processes and glucuronide conjugationPreclinical metabolism studiesNot specified [14]

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

366.24196159 g/mol

Monoisotopic Mass

366.24196159 g/mol

Heavy Atom Count

27

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YVE9U408ZL

Wikipedia

NSI-189

Dates

Modify: 2023-08-15

Explore Compound Types